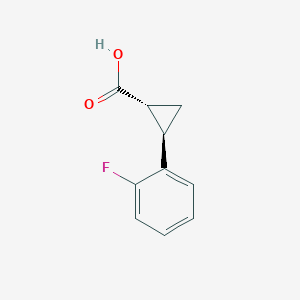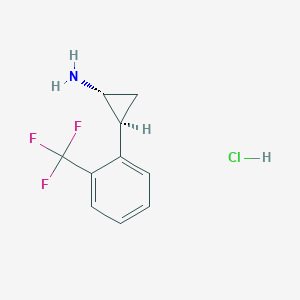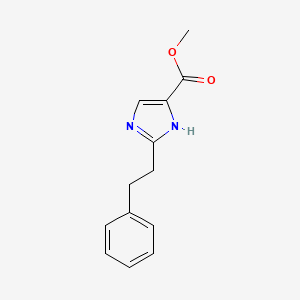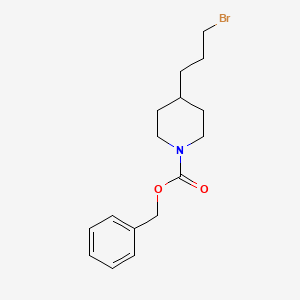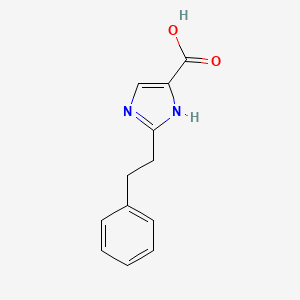
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid
説明
2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, commonly known as PEICA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PEICA belongs to the class of imidazole-4-carboxylic acids, which are known for their diverse biological activities.
科学的研究の応用
Antitumor Activity
Imidazole derivatives, including 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, have been extensively studied for their antitumor properties. Research has indicated that compounds like bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in preclinical testing for antitumor drugs. These compounds are interesting not only for the development of new antitumor drugs but also for synthesizing compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Synthesis and Transformation of Derivatives
The synthesis and transformation of 4-phosphorylated imidazole derivatives, including this compound, have been a subject of interest due to their chemical and biological properties. The synthesis approaches include the use of metallic derivatives of imidazole and phosphorus halides, which have been widely used for synthesizing 4-phosphorylated 1,3-azoles. These derivatives are characterized by a range of activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities. The structural diversity of these compounds provides a base for synthesizing novel drugs with potential therapeutic applications (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biocatalyst Inhibition by Carboxylic Acids
The inhibitory effects of carboxylic acids, including this compound, on microbial biocatalysts used in fermentative production have been studied. These acids, at concentrations below the desired yield and titer, can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, affecting the production of biorenewable chemicals. Understanding the mechanisms of inhibition by these carboxylic acids is crucial for engineering robust microbial strains with improved performance in industrial applications (Jarboe, Royce, & Liu, 2013).
作用機序
Target of Action
Related compounds such as 2-phenylethylamine have been shown to interact with various enzymes and receptors, including dopamine β-hydroxylase and monoamine oxidase . These enzymes play crucial roles in the metabolism of neurotransmitters, affecting various physiological processes.
Mode of Action
For instance, 2-phenylethylamine, a structurally similar compound, is known to interact with its targets by binding to their active sites, leading to changes in their conformation and activity .
Biochemical Pathways
For example, 2-phenylethanol, a compound closely related to 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid, is synthesized via the Ehrlich pathway . This pathway involves the decarboxylation of amino acids, followed by reduction or deamination .
Pharmacokinetics
Related compounds like 2-phenylethylamine are known to be rapidly absorbed and distributed throughout the body, metabolized primarily by monoamine oxidase, and excreted in the urine .
Result of Action
Related compounds like 2-phenylethylamine are known to have various effects, such as influencing mood and cognitive function by modulating neurotransmitter levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .
特性
IUPAC Name |
2-(2-phenylethyl)-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIZYHCPGYPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



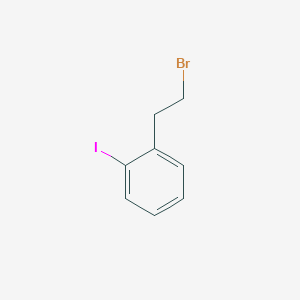
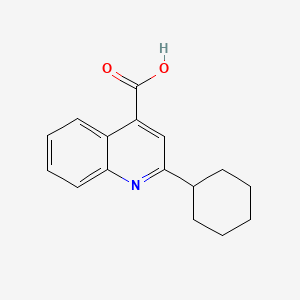
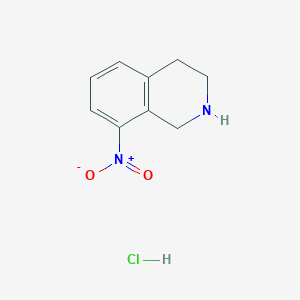

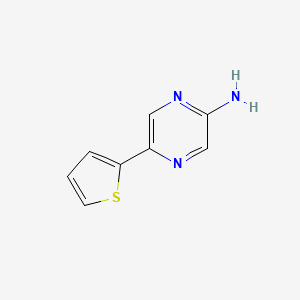

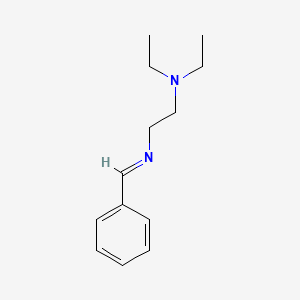
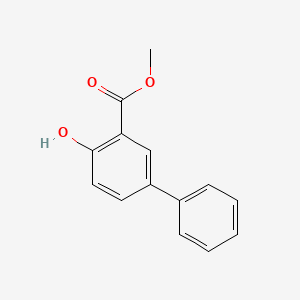
![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)
![5-tert-Butylbenzo[b]thiophene](/img/structure/B3109717.png)
